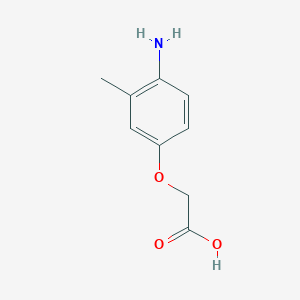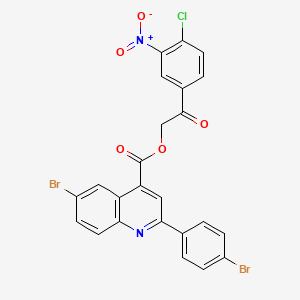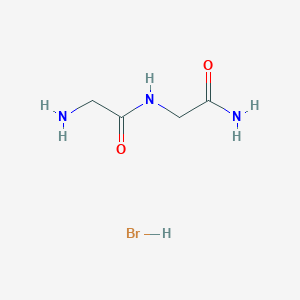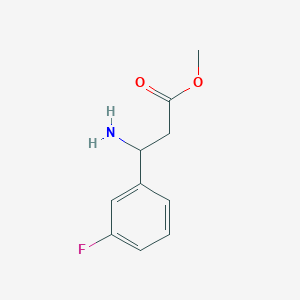
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core, followed by thiolation and subsequent acylation with 2-methylphenyl acetic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the quinazolinone core or the thio group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including as a potential drug candidate.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Thioacetamides: Compounds with a thioacetamide group may exhibit similar chemical reactivity.
Uniqueness
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H19N3O2S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16-9-5-7-13-19(16)24-21(27)15-29-23-25-20-14-8-6-12-18(20)22(28)26(23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,27) |
Clé InChI |
LZOAJPINVWDRGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)


